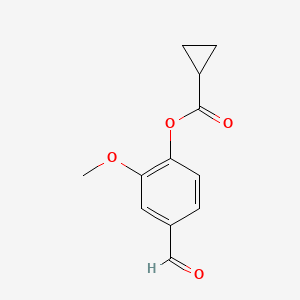

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAOJSWBZLZTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352800 | |

| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380336-99-2 | |

| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

This technical guide provides a summary of the currently available information on the basic properties of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate. It is intended for researchers, scientists, and drug development professionals.

Core Properties

This compound is a chemical compound with the molecular formula C12H12O4. Basic identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 380336-99-2 | |

| Molecular Formula | C12H12O4 | |

| Molecular Weight | 220.23 g/mol | |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | [2] |

| InChIKey | ZHAOJSWBZLZTFK-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=C(C=C1)C=O)OC(=O)C2CC2 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not currently published in readily accessible scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route would involve the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride.

This proposed reaction is a standard method for forming esters from phenols and acyl chlorides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent would likely be an aprotic solvent like dichloromethane or diethyl ether.

Below is a logical workflow for this proposed synthesis.

Caption: Proposed synthesis of this compound.

Biological Activity

There is currently no published research available on the biological activity, mechanism of action, or any associated signaling pathways of this compound.

While many vanillin derivatives and compounds containing a cyclopropane moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific effects of this particular combination of functional groups have not been investigated.[3][4] Further research is required to determine the pharmacological profile of this compound.

Summary and Future Directions

This compound is a known chemical entity with basic characterization data available. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, a validated synthetic protocol, and any potential biological activity. The proposed synthesis via esterification of vanillin provides a logical starting point for its preparation. Future research should focus on synthesizing this compound, characterizing its physical properties, and conducting biological screening to explore its potential applications in drug discovery and development.

References

- 1. This compound | C12H12O4 | CID 735524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a specific organic compound identified by the CAS number 380336-99-2.[1][2] This document is intended to serve as a valuable resource for professionals in research and development who may utilize this compound as a chemical intermediate or building block in the synthesis of more complex molecules.

Core Chemical Data

This compound is classified as a useful research chemical. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 380336-99-2 |

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| MDL Number | MFCD01935794 |

Analytical and Safety Information

Detailed analytical data is crucial for the verification and quality control of chemical compounds. For this compound, nuclear magnetic resonance (NMR) spectra are available.

| Analytical Data | Availability |

| 1H NMR Spectrum | Available |

| 13C NMR Spectrum | Available |

Safety is a primary concern when handling any chemical substance. According to the available Safety Data Sheet (SDS), this compound presents several hazards.

| Hazard Type | GHS Classification | Hazard Statements |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Respiratory Irritation | Specific target organ toxicity, single exposure; Category 3 | H335: May cause respiratory irritation. |

It is imperative to consult the full Safety Data Sheet before handling this compound and to use appropriate personal protective equipment.

Proposed Synthesis Protocol

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Cyclopropanecarboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) as solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Experimental Procedure:

-

In a round-bottom flask, dissolve vanillin (1 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Diagram of Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Biological Activity and Potential Applications

There is currently no specific, publicly available research detailing the biological activity or signaling pathway associations of this compound. However, the structural motifs present in the molecule, namely the vanillin core and the cyclopropane ring, are found in various biologically active compounds.

-

Vanillin Derivatives: Vanillin and its derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

-

Cyclopropane Derivatives: The cyclopropane ring is a feature of many natural and synthetic compounds with diverse biological activities, such as enzyme inhibition, and antibacterial and antitumor effects.[6]

Given this, this compound is likely synthesized and used as an intermediate in the creation of more complex molecules for screening in drug discovery programs. Its utility lies in the ability to introduce a reactive aldehyde group, a methoxy-substituted phenyl ring, and a cyclopropyl ester moiety into a target structure.

Logical Relationship Diagram for Potential Utility:

Caption: Role as a chemical intermediate in drug discovery.

References

- 1. angenechemical.com [angenechemical.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. jddtonline.info [jddtonline.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure combines a vanillin moiety, known for its diverse biological activities, with a cyclopropane ring, a functional group present in various bioactive molecules. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, predicted spectral data, and a prospective analysis of its potential biological activities based on its constituent chemical features.

Molecular Structure and Physicochemical Properties

This compound possesses a central benzene ring substituted with a formyl, a methoxy, and a cyclopropanecarboxylate group. The IUPAC name for this compound is (4-formyl-2-methoxyphenyl) cyclopropanecarboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 220.22 g/mol | --INVALID-LINK-- |

| CAS Number | 380336-99-2 | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | - |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride in the presence of a base.

Proposed Experimental Protocol: Esterification of Vanillin

Materials:

-

Vanillin (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or Pyridine (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of vanillin in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

-

Slowly add cyclopropanecarbonyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra, the following data are predicted based on computational models.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.88 (s, 1H, -CHO), 7.45 (dd, J=8.0, 1.8 Hz, 1H, Ar-H), 7.41 (d, J=1.8 Hz, 1H, Ar-H), 7.15 (d, J=8.0 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 1.80-1.73 (m, 1H, cyclopropyl-CH), 1.15-1.08 (m, 2H, cyclopropyl-CH₂), 0.95-0.88 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.9 (-CHO), 168.5 (C=O, ester), 151.8 (Ar-C), 145.0 (Ar-C), 135.0 (Ar-C), 125.0 (Ar-CH), 123.5 (Ar-CH), 111.8 (Ar-CH), 56.2 (-OCH₃), 13.5 (cyclopropyl-CH), 9.0 (cyclopropyl-CH₂) |

| IR (KBr, cm⁻¹) | ν 3080 (C-H, cyclopropyl), 2980-2850 (C-H, methoxy), 2820, 2720 (C-H, aldehyde), 1750 (C=O, ester), 1690 (C=O, aldehyde), 1600, 1580, 1500 (C=C, aromatic), 1270 (C-O, ester), 1150 (C-O, ether) |

Prospective Biological Activity

While no direct biological studies on this compound have been identified, its structural components suggest potential areas of pharmacological interest.

-

Vanillin Moiety: Vanillin and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of the phenolic ether and aldehyde groups is crucial for these activities.

-

Cyclopropane Ring: The cyclopropane moiety is a feature of several biologically active compounds, contributing to their conformational rigidity and metabolic stability. It is found in various pharmaceuticals and agrochemicals.

Based on these structural features, it is hypothesized that this compound may possess antioxidant and antimicrobial properties. Further research is required to validate these potential activities.

Diagram 2: Structure-Activity Relationship Logic

Caption: Logical relationship between structural moieties and potential biological activities.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and development. This guide has provided a summary of its known properties, a proposed synthetic route, and predicted spectral data. The prospective biological activities, based on its structural relationship to vanillin and cyclopropane-containing compounds, warrant experimental validation. This document serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis Precursors of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis precursors for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a vanillin derivative of interest in research and development. The synthesis fundamentally involves the esterification of vanillin with a cyclopropanecarboxylic acid derivative. This document outlines the synthesis of the core precursors and provides a representative protocol for the final esterification step, based on established chemical methodologies.

Core Precursors and Synthetic Pathway

The primary precursors for the synthesis of this compound are:

-

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A phenolic aldehyde that serves as the backbone of the target molecule.[1] It is a widely available starting material, naturally occurring in vanilla beans or produced synthetically on a large scale.[1]

-

Cyclopropanecarbonyl chloride: The acylating agent that introduces the cyclopropylcarbonyl moiety to the vanillin structure. It is typically synthesized from cyclopropanecarboxylic acid.[2]

The overall synthetic pathway can be visualized as a two-stage process: the preparation of the acylating agent and the subsequent esterification of vanillin.

Experimental Protocols

Synthesis of Cyclopropanecarbonyl chloride from Cyclopropanecarboxylic acid

This procedure outlines the conversion of cyclopropanecarboxylic acid to its more reactive acid chloride derivative.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclopropanecarboxylic acid.

-

Addition of Chlorinating Agent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the flask. The reaction is typically performed in the absence of a solvent.

-

Reaction Conditions: Heat the reaction mixture, generally at a temperature ranging from 50°C to 100°C. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, the resulting cyclopropanecarbonyl chloride can be purified by distillation under reduced pressure to yield a colorless oil.

| Parameter | Value/Condition |

| Reactants | Cyclopropanecarboxylic acid, Thionyl chloride |

| Temperature | 50 - 100 °C |

| Solvent | None (neat) |

| Purity (Typical) | ≥98% |

| Yield (Typical) | 90 - 96% |

Table 1: Quantitative data for the synthesis of Cyclopropanecarbonyl chloride.

Synthesis of this compound

The following is a representative experimental protocol for the esterification of vanillin with cyclopropanecarbonyl chloride, adapted from general procedures for vanillin esterification.[1][3][4][5][6]

Methodology:

-

Dissolution of Vanillin: Dissolve vanillin in a suitable solvent, such as dichloromethane (DCM) or a basic solvent like pyridine, in a round-bottom flask under anhydrous conditions.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add cyclopropanecarbonyl chloride to the stirred solution. If not using pyridine as the solvent, a base such as pyridine or triethylamine should be added to neutralize the HCl byproduct.

-

Reaction: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture onto crushed ice or into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]

| Parameter | Value/Condition |

| Reactants | Vanillin, Cyclopropanecarbonyl chloride, Base (e.g., Pyridine) |

| Solvent | Dichloromethane or Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Several hours (TLC monitored) |

| Purification | Recrystallization from ethanol |

Table 2: Representative conditions for the synthesis of this compound.

Logical Workflow for Synthesis and Characterization

The logical workflow from precursor acquisition to final product characterization is crucial for successful synthesis.

Concluding Remarks

The synthesis of this compound is a straightforward process involving the esterification of readily available vanillin with cyclopropanecarbonyl chloride. The key to a successful synthesis lies in the careful preparation of the acyl chloride precursor and the controlled execution of the final esterification step. While specific biological activities for this particular vanillin ester are not widely documented in readily available literature, the diverse pharmacological properties of other vanillin derivatives suggest its potential utility in various research and drug development applications. This guide provides a solid foundation for the synthesis and further investigation of this compound.

References

"4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a chemical compound of interest in various research and development sectors. This document consolidates available data on its chemical identity, properties, and a proposed synthetic route, presented in a format tailored for scientific and research applications.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms:

-

CYCLOPROPANECARBOXYLIC ACID 4-FORMYL-2-METHOXY-PHENYL ESTER[1]

-

AKOS BBS-00006523

-

AKOS B014275

-

ART-CHEM-BB B014275

-

Physicochemical and Spectral Data

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| CAS Number | 380336-99-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 220.23 g/mol | --INVALID-LINK-- |

| ¹H NMR | Data available | --INVALID-LINK-- |

| ¹³C NMR | Data available | --INVALID-LINK-- |

Proposed Experimental Protocol: Synthesis

A specific, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the conducted literature search. However, based on analogous esterification reactions of vanillin (4-hydroxy-3-methoxybenzaldehyde), a plausible synthetic route is proposed below. This protocol is derived from the general principles of ester synthesis and procedures for similar compounds.

Reaction: Esterification of vanillin with cyclopropanecarbonyl chloride.

Proposed Methodology:

-

Materials:

-

Vanillin (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Anhydrous pyridine or triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve vanillin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine to the stirred solution.

-

Add cyclopropanecarbonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with available reference spectra.

-

Signaling Pathways and Experimental Workflows

No information regarding the involvement of this compound in any signaling pathways or established experimental workflows was found during the literature review. Therefore, no diagrams can be provided at this time.

Conclusion

References

In-Depth Technical Guide to the Spectral Characteristics of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a molecule of interest in synthetic chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR) data and outlines the general experimental protocols for acquiring such spectra.

Molecular Structure and Properties

Molecular Formula: C₁₂H₁₂O₄[1]

Molecular Weight: 220.23 g/mol [1]

Structure:

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra have been recorded for this compound.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. A known spectrum for this compound was acquired using a 300.135 MHz spectrometer with Dimethyl sulfoxide-d6 (DMSO-d6) as the solvent. While the precise peak list is not publicly available, the expected regions for the proton signals can be predicted based on the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic proton (-CHO) | 9.8 - 10.0 | Singlet (s) |

| Aromatic protons (Ar-H) | 7.0 - 7.8 | Multiplet (m) |

| Methoxyl protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

| Cyclopropyl methine proton (-CH-) | 1.8 - 2.2 | Multiplet (m) |

| Cyclopropyl methylene protons (-CH₂-) | 0.8 - 1.5 | Multiplet (m) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The availability of a ¹³C NMR spectrum for this compound has been confirmed.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehydic Carbonyl (C=O) | 190 - 195 |

| Ester Carbonyl (C=O) | 170 - 175 |

| Aromatic Carbons (C-O, C-C=O) | 140 - 160 |

| Aromatic Carbons (C-H) | 110 - 135 |

| Methoxyl Carbon (-OCH₃) | 55 - 60 |

| Cyclopropyl Methine Carbon (-CH-) | 15 - 25 |

| Cyclopropyl Methylene Carbons (-CH₂-) | 5 - 15 |

Infrared (IR) Spectroscopy

At present, specific experimental Infrared (IR) spectroscopy data for this compound is not available in the public domain. However, based on its functional groups, the following characteristic absorption bands can be anticipated.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1710 - 1680 |

| Ester (C=O) | Stretch | 1750 - 1730 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| C-O (Ester, Ether) | Stretch | 1300 - 1000 |

| Aldehyde (C-H) | Stretch | 2850 - 2800 and 2750 - 2700 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 3000 - 2850 |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is currently unavailable. The expected molecular ion peak [M]⁺ would correspond to its molecular weight of 220.23 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (expected) |

| [M]⁺ | 220 |

| [M-OCH₃]⁺ | 189 |

| [M-CHO]⁺ | 191 |

| [M-C₃H₅O]⁺ (loss of cyclopropanecarbonyl) | 151 |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a general synthetic approach would involve the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid.

General Synthesis of this compound (Esterification)

Materials:

-

Vanillin

-

Cyclopropanecarbonyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for workup and purification (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

-

Vanillin is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A base, such as pyridine or triethylamine, is added to the solution.

-

The solution is cooled in an ice bath.

-

Cyclopropanecarbonyl chloride is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction is quenched with water or a dilute acid solution.

-

The organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Protocol for NMR Sample Preparation and Analysis

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.

-

The sample is vortexed or gently shaken to ensure complete dissolution.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using standard instrument parameters.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow from chemical synthesis to spectral data acquisition and analysis, which would be applicable to the characterization of this compound.

Caption: Workflow for Synthesis and Spectral Characterization.

References

Technical Guide: Physicochemical Properties of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical entity of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its anticipated solubility and stability characteristics, based on the known properties of its constituent chemical moieties: the vanillin-derived phenolic ring and the cyclopropanecarboxylate ester group. This document also outlines detailed experimental protocols for the empirical determination of these critical physicochemical parameters.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 380336-99-2[1] |

| Molecular Formula | C12H12O4[1] |

| Molecular Weight | 220.23 g/mol [1] |

| Structure | |

|

| |

| Source: PubChem CID 735524 |

Predicted Solubility Profile

Table 3.1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble to Insoluble | The esterification of the phenolic hydroxyl group of vanillin is expected to decrease hydrogen bonding potential with water, thus reducing aqueous solubility compared to vanillin, which is itself only slightly soluble in water (1.10E+04 mg/L at 25°C)[2]. |

| Alcohols (Ethanol, Methanol) | Soluble | Vanillin is freely soluble in alcohols[2]. The ester product is likely to retain this solubility due to the polar nature of the ester and aldehyde functionalities. |

| Chlorinated Solvents (Dichloromethane, Chloroform) | Soluble | Vanillin is soluble in chloroform[2]. The overall organic character of the molecule suggests good solubility in these common organic solvents. |

| Ethers (Diethyl ether) | Soluble | Vanillin is soluble in ether[2]. The ester is expected to be soluble as well. |

| Aprotic Polar Solvents (DMSO, DMF) | Soluble | These solvents are capable of dissolving a wide range of organic compounds and are expected to readily solubilize the target molecule. |

| Non-polar Solvents (Hexane, Toluene) | Sparingly Soluble to Insoluble | The presence of multiple oxygen atoms and the polar aldehyde group likely limits solubility in highly non-polar solvents. |

Stability Characteristics

The stability of this compound is primarily dictated by the hydrolytic stability of the cyclopropanecarboxylate ester linkage and the potential for oxidation of the aldehyde group.

Table 4.1: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale |

| Aqueous Hydrolysis (Acidic & Basic) | Enhanced Stability | Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to other esters.[3][4] This is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[3][4] For instance, a cyclopropane analogue of valacyclovir was found to have a half-life of >300 hours at pH 6 and 40°C, significantly longer than the 69.7 hours for valacyclovir itself.[3][4] |

| Oxidation | Susceptible to Oxidation | The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air and/or light.[2] Vanillin itself is known to slowly oxidize on contact with moist air and is light-sensitive.[2] |

| Thermal Stress | Moderately Stable | Vanillin begins to decompose above 150°C.[5] The ester derivative is expected to have a similar or slightly higher thermal decomposition temperature. |

| Photostability | Potentially Unstable | The aromatic aldehyde moiety suggests potential sensitivity to UV light, which can promote oxidation. Vanillin is known to be light-sensitive.[2] |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in units such as mg/mL or µg/mL, accounting for the dilution factor.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:

-

Acidic Hydrolysis: Add HCl to achieve a final concentration of 0.1 N HCl.

-

Basic Hydrolysis: Add NaOH to achieve a final concentration of 0.1 N NaOH.

-

Oxidative Degradation: Add H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Thermal Stress: Incubate a solution and a solid sample at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution and a solid sample to UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This involves monitoring the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

-

Data Analysis: Plot the percentage of the parent compound remaining against time for each condition. This data can be used to determine the degradation rate and half-life under each stress condition.

Conclusion

This compound is predicted to be a compound with good stability, particularly against hydrolysis, due to its cyclopropanecarboxylate ester group. Its solubility is expected to be favorable in a range of common organic solvents but limited in aqueous media. The aldehyde functionality represents a potential liability for oxidative degradation, suggesting that the compound should be handled with protection from light and air. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, which are essential for any further development in research or pharmaceutical applications.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. manavchem.com [manavchem.com]

- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]

- 5. webqc.org [webqc.org]

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a derivative of the widely occurring natural compound vanillin, stands as a molecule of significant interest in the field of medicinal chemistry and drug discovery. While direct experimental data on this specific ester is limited, the extensive body of research on analogous vanillin derivatives provides a strong rationale for its potential therapeutic applications. This technical guide synthesizes the available information on related compounds to project the potential research applications, experimental protocols, and underlying mechanisms of action for this compound. Drawing parallels from structurally similar vanillin esters, this document outlines its promise as an anti-inflammatory and antithrombotic agent. Detailed hypothetical experimental workflows and diagrams of pertinent signaling pathways are provided to guide future research endeavors.

Introduction

Vanillin, the primary component of vanilla bean extract, is not only a globally recognized flavoring agent but also a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its derivatives have garnered considerable attention for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] The modification of vanillin's phenolic hydroxyl group with various acyl moieties has proven to be a successful strategy for enhancing its pharmacological profile.[4] this compound, featuring a cyclopropyl group, represents a unique modification that warrants investigation. This guide explores its potential based on the established bioactivities of other vanillin esters.

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 380336-99-2 | [5] |

| Molecular Formula | C12H12O4 | [5] |

| Molecular Weight | 220.23 g/mol | [5] |

| Structure |

Potential Research Applications

Based on the activities of structurally related vanillin esters, two primary areas of research are proposed for this compound: anti-inflammatory and antithrombotic applications.

Anti-inflammatory Activity

Vanillin and its derivatives have consistently demonstrated anti-inflammatory effects.[2][6] This activity is often attributed to the inhibition of key inflammatory mediators and pathways. For instance, vanillin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[7][8] Furthermore, studies on related compounds suggest a potential for cyclooxygenase (COX) enzyme inhibition.

Antithrombotic Activity

Several vanillin derivatives have been investigated for their potential to prevent blood clot formation.[9][10] Research on compounds like 4-formyl-2-methoxyphenyl benzoate has shown promising in silico binding to COX-1, an enzyme involved in platelet aggregation.[4] Another study on 4-formyl-2-methoxyphenyl 4-methylbenzoate demonstrated in vivo antithrombotic activity, suggesting that this class of compounds could be developed as alternatives to existing antiplatelet therapies.[9][11] The proposed mechanism often involves the inhibition of platelet aggregation pathways.

Postulated Mechanisms of Action and Signaling Pathways

The therapeutic potential of this compound is likely rooted in its ability to modulate key cellular signaling pathways implicated in inflammation and thrombosis.

Anti-inflammatory Signaling

The anti-inflammatory effects of vanillin derivatives are often mediated through the downregulation of pro-inflammatory signaling cascades. A key pathway is the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and COX-2. Vanillin derivatives are thought to inhibit this process.

Antithrombotic Signaling

The antithrombotic effects of vanillin derivatives may be linked to the inhibition of the cyclooxygenase-1 (COX-1) pathway in platelets. COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2, which is then converted to thromboxane A2 (TXA2). TXA2 is a potent platelet aggregator and vasoconstrictor. Inhibition of COX-1 by vanillin esters would therefore be expected to reduce platelet aggregation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for similar vanillin esters.

Synthesis of this compound

This protocol describes a general method for the esterification of vanillin.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Cyclopropanecarbonyl chloride

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve vanillin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine to the solution.

-

Slowly add cyclopropanecarbonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dexamethasone (positive control)

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell supernatant to measure nitric oxide (NO) production using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine cell viability using the MTT assay to rule out cytotoxicity.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Antithrombotic Assay: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from healthy human volunteers

-

Agonist for platelet aggregation (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid)

-

This compound (test compound)

-

Aspirin (positive control)

-

Platelet aggregometer

Procedure:

-

Prepare PRP from citrated whole blood by centrifugation.

-

Pre-incubate the PRP with various concentrations of the test compound or aspirin at 37 °C for a specified time.

-

Induce platelet aggregation by adding an agonist (e.g., ADP).

-

Monitor the change in light transmittance using a platelet aggregometer.

-

Calculate the percentage of platelet aggregation inhibition compared to the agonist-treated control.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available in the public domain, the following table summarizes data for closely related vanillin derivatives to provide a benchmark for potential efficacy.

| Compound | Assay | Target | Result | Reference |

| 4-formyl-2-methoxyphenyl benzoate | In silico docking | COX-1 | Binding Energy: -7.70 kcal/mol | [4] |

| 4-formyl-2-methoxyphenyl 4-methylbenzoate | In vivo antithrombotic (clotting time) | P2Y12 (predicted) | Increased clotting time at 160 mg/kg | [9][11] |

| Vanillin | In vitro anti-inflammatory | NF-κB | Inhibition of p65 translocation | [2] |

| Vanillin | In vitro anti-inflammatory | Pro-inflammatory cytokines (TNF-α, IL-6) | Reduced expression | [7] |

Conclusion and Future Directions

This compound emerges as a promising candidate for investigation as a novel anti-inflammatory and antithrombotic agent. The extensive research on the vanillin scaffold provides a solid foundation for these projected applications. Future research should prioritize the synthesis and in vitro screening of this compound using the protocols outlined in this guide. Positive in vitro results would warrant further investigation into its in vivo efficacy and safety profile, as well as detailed mechanistic studies to elucidate its precise molecular targets and interactions within the relevant signaling pathways. The unique cyclopropyl moiety may confer advantageous properties in terms of potency, selectivity, or pharmacokinetic profile, making this a compelling molecule for further drug discovery and development efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]

- 4. Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scholar.unair.ac.id [scholar.unair.ac.id]

- 10. Vanillin derivatives: Significance and symbolism [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature. Direct experimental data for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate and its specific analogs regarding biological activity and detailed signaling pathways is limited. The information presented herein is extrapolated from studies on related vanillin and cyclopropane-containing compounds. All experimental protocols are generalized and should be adapted and optimized for specific research needs.

Introduction

This compound is a chemical entity combining the structural features of vanillin, a well-known flavoring agent with documented biological activities, and a cyclopropane ring, a motif known to impart unique conformational rigidity and metabolic stability to molecules. This unique combination suggests that its derivatives and analogs could be of significant interest in drug discovery and development, potentially exhibiting a range of pharmacological properties.

Vanillin and its derivatives have been reported to possess antimicrobial, antioxidant, anti-inflammatory, and even anticancer properties. The primary mechanism of antimicrobial action for vanillin is attributed to its membrane-active properties, leading to the dissipation of ion gradients and inhibition of respiration. The cyclopropane ring, a small, strained carbocycle, can influence a molecule's binding affinity to biological targets and its metabolic fate. Structure-activity relationship (SAR) studies on various compound classes have shown that the introduction of a cyclopropane ring can enhance in vivo activity.

This guide aims to provide a technical framework for researchers interested in exploring the potential of this compound derivatives and analogs. It will cover potential synthetic strategies, methodologies for biological evaluation, and plausible signaling pathways based on the current understanding of related compounds.

Synthesis of Derivatives and Analogs

General Synthetic Approach: Esterification

The core structure can be synthesized by the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride.

Experimental Protocol: General Esterification of Vanillin

Materials:

-

Vanillin

-

Cyclopropanecarbonyl chloride (or other desired acyl chloride)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve vanillin (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Analogs

Analogs can be synthesized by using substituted vanillins or substituted cyclopropanecarboxylic acids. For example, using different substituted benzaldehydes or different cycloalkanecarbonyl chlorides would yield a library of analogs.

Biological Activity Evaluation

Based on the known activities of vanillin and cyclopropane derivatives, the analogs of this compound could be screened for a variety of biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., ampicillin, fluconazole)

-

Negative control (broth with solvent)

Procedure:

-

Prepare a stock solution of the test compounds.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Cytotoxic Activity

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely to be multifaceted, stemming from the combined properties of the vanillin and cyclopropane moieties.

Antimicrobial Mechanism

As vanillin is known to be membrane-active, it is plausible that its cyclopropanecarboxylate derivatives would also target the cell membrane of microorganisms.

Caption: Putative antimicrobial mechanism of action.

Cytotoxic Mechanism

The cytotoxic effects could be mediated through various pathways, including the induction of apoptosis.

Caption: Hypothetical cytotoxic mechanism via apoptosis induction.

Data Presentation

As specific quantitative data for the target compounds are not available, the following tables are presented as templates for organizing experimental results.

Table 1: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | E. coli | S. aureus | P. aeruginosa | C. albicans |

| Parent Compound | Data | Data | Data | Data |

| Analog 1 | Data | Data | Data | Data |

| Analog 2 | Data | Data | Data | Data |

| Positive Control | Data | Data | Data | Data |

Table 2: Cytotoxic Activity (IC₅₀ in µM)

| Compound ID | HeLa | MCF-7 | A549 | Normal Cell Line |

| Parent Compound | Data | Data | Data | Data |

| Analog 1 | Data | Data | Data | Data |

| Analog 2 | Data | Data | Data | Data |

| Positive Control | Data | Data | Data | Data |

Conclusion and Future Directions

The structural framework of this compound presents a promising starting point for the development of novel therapeutic agents. The vanillin scaffold provides a foundation for biological activity, while the cyclopropane ring offers a tool for modulating physicochemical properties and metabolic stability.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of this compound derivatives and analogs.

-

Systematic Biological Screening: Comprehensive screening of these compounds for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between structural modifications and biological activity to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms and signaling pathways through which the most active compounds exert their effects.

By systematically exploring the chemical space around this core structure, it may be possible to identify novel lead compounds with significant therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such endeavors.

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, a derivative of the widely recognized flavor compound vanillin, stands as a molecule of interest in the realm of medicinal chemistry. While its direct discovery and developmental history are not extensively documented in dedicated publications, its chemical structure suggests a rationale for its synthesis based on the diverse biological activities of vanillin and its analogs. This technical guide consolidates the available chemical data, proposes a detailed synthetic protocol based on established esterification methodologies, and explores its potential biological significance, particularly in the context of antithrombotic research, by drawing parallels with closely related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel vanillin esters.

Introduction and Historical Context

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla extract, has a rich history not only as a globally utilized flavoring agent but also as a versatile scaffold in medicinal chemistry.[1] Its inherent phenolic hydroxyl group provides a reactive site for structural modifications, leading to the synthesis of a vast array of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

The synthesis of ester derivatives of vanillin is a common strategy to modulate its physicochemical properties, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The introduction of a cyclopropane ring, as in this compound, is of particular interest due to the unique conformational constraints and electronic properties conferred by this three-membered ring system. Cyclopropane-containing molecules are found in numerous biologically active compounds and approved drugs, often contributing to enhanced potency or metabolic stability.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 380336-99-2 | [3] |

| Molecular Formula | C₁₂H₁₂O₄ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid (predicted) | |

| Hazard Identification | Irritant |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of synthesized this compound.

| Spectroscopy | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the vanillin moiety, the methoxy group protons, the aldehydic proton, and the protons of the cyclopropyl ring. The specific chemical shifts and coupling patterns are diagnostic of the final ester structure. |

| ¹³C NMR | The carbon-13 NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aldehydic carbon, the aromatic carbons, the methoxy carbon, and the carbons of the cyclopropane ring, confirming the overall carbon framework. |

Note: While specific spectral data is available in databases such as SpectraBase, the raw data is not reproduced here. Researchers are encouraged to consult these databases for detailed spectra.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of vanillin with a suitable cyclopropanecarboxylic acid derivative. A common and efficient method involves the reaction of vanillin with cyclopropanecarbonyl chloride in the presence of a base. An alternative, modern approach is microwave-assisted synthesis, which often leads to shorter reaction times and higher yields.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical compound with potential applications in organic synthesis and medicinal chemistry. Its structure, derived from vanillin, incorporates a cyclopropane ring, a feature often associated with unique biological activities and metabolic stability in drug candidates. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available precursor, vanillin.

Chemical Information

| Compound Name | This compound |

| CAS Number | 380336-99-2[1] |

| Molecular Formula | C12H12O4[1] |

| Molecular Weight | 220.23 g/mol [1] |

| Structure |

|

Experimental Protocol: Esterification of Vanillin with Cyclopropanecarbonyl Chloride

This protocol details the synthesis of this compound via the esterification of vanillin with cyclopropanecarbonyl chloride in the presence of a base.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| Vanillin | C8H8O3 | 152.15 | Sigma-Aldrich | ≥99% |

| Cyclopropanecarbonyl chloride | C4H5ClO | 104.53 | Sigma-Aldrich | ≥98% |

| Triethylamine (TEA) | C6H15N | 101.19 | Sigma-Aldrich | ≥99.5% |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | VWR | 1 M solution |

| Saturated sodium bicarbonate (NaHCO3) | NaHCO3 | 84.01 | Fisher Scientific | Saturated aqueous solution |

| Brine | NaCl | 58.44 | Fisher Scientific | Saturated aqueous solution |

| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | Sigma-Aldrich | ≥97% |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

-

NMR spectrometer and/or GC-MS for product characterization

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add vanillin (1.0 eq).

-

Dissolve the vanillin in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10 minutes.

-

-

Addition of Acyl Chloride:

-

Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the vanillin spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

-

Characterization:

-

Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm its identity and purity. Spectroscopic data for the product can be found in databases such as SpectraBase.[2]

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactant Ratio | Vanillin : Cyclopropanecarbonyl chloride : TEA | 1 : 1.05 : 1.1 |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Typical Yield | > 85% | Based on similar esterification reactions. Actual yield may vary. |

| Purity | > 95% | After column chromatography |

Visualizations

Synthesis Workflow

References

Application Notes and Protocols for the Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate from Vanillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin, a widely available and cost-effective starting material, serves as a versatile scaffold for the synthesis of various derivatives with potential applications in the pharmaceutical and flavor industries. This document provides a detailed, step-by-step protocol for the synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate from vanillin. The synthetic strategy involves a direct esterification of the phenolic hydroxyl group of vanillin with cyclopropanecarbonyl chloride. This method offers a straightforward and efficient route to the target compound. Vanillin derivatives are of significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[1]. The introduction of a cyclopropyl moiety can further modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Overall Reaction Scheme

The synthesis proceeds via a one-step esterification reaction:

Figure 1: General reaction scheme for the synthesis of this compound from vanillin.

Experimental Protocols

Materials and Methods

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde) (CAS: 121-33-5)[2]

-

Cyclopropanecarbonyl chloride (CAS: 4023-34-1)

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) (or other suitable aprotic solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Step 1: Synthesis of this compound

This procedure is based on standard esterification methods for phenols using acid chlorides[3].

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add pyridine (1.2 eq) dropwise. Stir the mixture for 10-15 minutes.

-

Addition of Acid Chloride: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Data Presentation

| Step | Reactant(s) | Product | Reagents/Conditions | Typical Yield (%) | Purity (%) | Analytical Data |

| 1 | Vanillin, Cyclopropanecarbonyl chloride | This compound | Pyridine, DCM, 0 °C to RT | 85-95% | >98% | ¹H NMR, ¹³C NMR, MS, IR |

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Discussion

The described synthesis provides an efficient route to this compound. The reaction conditions are mild, and the product can be obtained in high yield and purity after standard work-up and purification procedures. The choice of base and solvent can be optimized to improve reaction efficiency. For instance, other non-nucleophilic bases like triethylamine can be used in place of pyridine. Aprotic solvents such as diethyl ether or tetrahydrofuran are also viable alternatives to dichloromethane. The progress of the reaction should be carefully monitored by thin-layer chromatography to determine the optimal reaction time and prevent the formation of side products. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves[2][4].

-

Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive; handle with care.

-

Pyridine is flammable and toxic; avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate containment.

-

Dispose of all chemical waste according to institutional guidelines.

References

The Versatility of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate in Modern Organic Synthesis

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a versatile bifunctional building block in organic synthesis, integrating the reactive aldehyde functionality of vanillin with the unique conformational and electronic properties of a cyclopropane ring. This unique combination makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures, with potential applications in medicinal chemistry and materials science. The vanillin core, a well-known privileged scaffold in drug discovery, provides a platform for generating derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The cyclopropanecarboxylate moiety introduces conformational rigidity and metabolic stability, which are desirable features in drug design.[5][6][7]

This document provides an overview of the potential applications of this compound as a building block and details experimental protocols for its utilization in key synthetic transformations.

Key Features and Potential Applications

The reactivity of this compound is centered around its two primary functional groups: the aldehyde and the cyclopropanecarboxylate ester.

-

Aldehyde Group: The formyl group is a versatile handle for a wide array of chemical transformations, including:

-

Reductive amination: To introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to form chalcones and other intermediates.

-

Multicomponent reactions: Such as the Biginelli or Hantzsch reactions for the rapid construction of complex heterocyclic scaffolds.[8]

-

-

Cyclopropanecarboxylate Group: This moiety can serve multiple roles:

-